![molecular formula C8H9N3S B14146211 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 5528-59-6](/img/structure/B14146211.png)
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with methyl groups at positions 5 and 7, and a thiol group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, following a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . Another green methodology involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes in water using iodobenzene diacetate at room temperature .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of microwave irradiation and green solvents like water and ethanol are preferred to minimize environmental impact and enhance reaction efficiency .
化学反応の分析
Types of Reactions
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methyl groups and thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridine ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups at the methyl or thiol positions .
科学的研究の応用
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and can modulate various signaling pathways involved in disease progression . The thiol group plays a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but lacks the thiol group.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyridine ring.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring
Uniqueness
The presence of the thiol group in 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol imparts unique chemical reactivity and biological activity compared to its analogs. This functional group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
特性
CAS番号 |
5528-59-6 |
|---|---|
分子式 |
C8H9N3S |
分子量 |
179.24 g/mol |
IUPAC名 |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
InChI |
InChI=1S/C8H9N3S/c1-5-3-6(2)11-7(4-5)9-10-8(11)12/h3-4H,1-2H3,(H,10,12) |
InChIキー |
FMLYRANUGRIPLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NNC(=S)N2C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
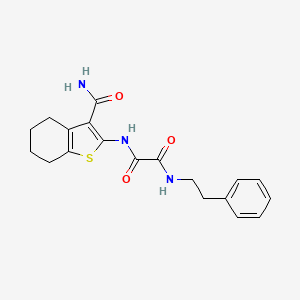
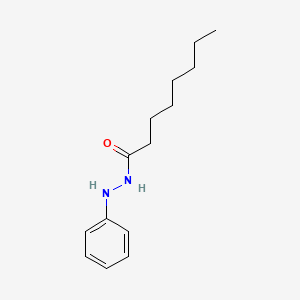
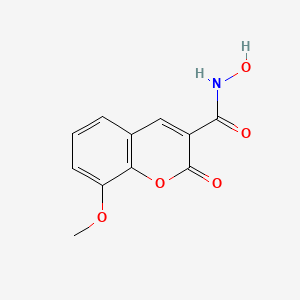
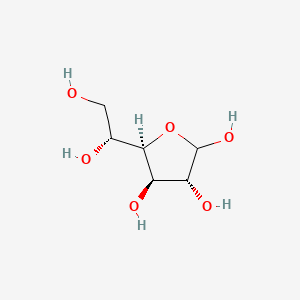
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
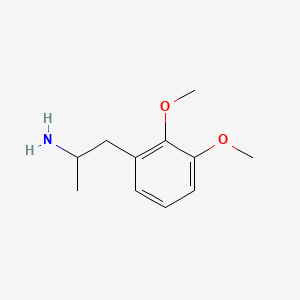

![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea](/img/structure/B14146204.png)
![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)
